molecular formula C20H32O4 B1258056 17,18-DiHETE

17,18-DiHETE

Cat. No.: B1258056
M. Wt: 336.5 g/mol
InChI Key: XYDVGNAQQFWZEF-JPURVOHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precursor Substrate: Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, is the essential precursor for the synthesis of 17,18-DiHETE. biomol.comcaymanchem.com Found abundantly in marine organisms, EPA is a crucial component of the human diet and serves as a substrate for various enzymatic pathways that produce a range of bioactive lipid mediators. biomol.commdpi.com The presence of a double bond at the ω-3 position (the 17,18-position) makes EPA susceptible to epoxidation by cytochrome P450 enzymes. caymanchem.com

Cytochrome P450 (CYP) Epoxygenation of EPA to 17,18-Epoxyeicosatetraenoic Acid (17,18-EpETE)

The initial and rate-limiting step in the formation of this compound is the epoxidation of the 17,18-double bond of EPA by cytochrome P450 (CYP) enzymes, resulting in the formation of 17,18-EpETE. caymanchem.comcaymanchem.com This reaction introduces an epoxide ring, a highly reactive functional group that is a key feature of this class of lipid mediators.

A variety of CYP isoforms have been identified to catalyze the epoxidation of EPA to 17,18-EpETE. In humans, these include members of the CYP1A, CYP2C, CYP2J, and CYP4A subfamilies. physiology.orgwikipedia.org Specifically, human CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, and CYP2J2 have been shown to produce 17,18-EpETE from EPA. wikipedia.org

Studies using mouse models have also provided a comprehensive look at the CYP enzymes involved. A genome-wide screening of mouse CYP isoforms revealed that Cyp1a, 2c, and 4a family enzymes are significant producers of 17,18-EpETE. nih.gov Among 101 tested CYPs, 17 isoforms, including members of the Cyp1a, 2a, 2b, 2c, 2j, 3a, 4a, 4f, 26, and 46 families, were found to generate 17,18-EpETE. researchgate.net The most productive isoforms were identified as Cyp4a12a, followed by 1a2, 4f18, 4a12b, 2c50, 2c38, and 2b10. mdpi.com

It's noteworthy that some CYP isoforms exhibit a preference for epoxidation over hydroxylation. For example, CYP1A1 primarily acts as a hydroxylase for arachidonic acid (AA), but as an epoxygenase for EPA. nih.gov In contrast, mouse Cyp1a2 predominantly catalyzes the epoxidation of the omega-3 double bond of EPA. researchgate.net

Table 1: Murine CYP Isoforms Producing 17,18-EpETE from EPA

CYP Isoform FamilySpecific IsoformsRelative Production of 17,18-EpETE
Cyp4aCyp4a12a, Cyp4a12bHigh
Cyp1aCyp1a2High
Cyp4fCyp4f18Moderate
Cyp2cCyp2c50, Cyp2c38Moderate
Cyp2bCyp2b10Moderate
Cyp2a, Cyp2j, Cyp3a, Cyp26, Cyp46VariousLow to Moderate

The epoxidation of EPA by CYP enzymes is not only isoform-specific but also highly regio- and stereoselective. nih.gov This means that specific enzymes preferentially attack a particular double bond within the EPA molecule and produce a specific stereoisomer of the resulting epoxide.

The epoxidation of the terminal ω-3 double bond of EPA is a preferred reaction for many CYP isoforms. nih.gov For instance, mouse Cyp1a2 predominantly produces 17,18-EpETE and its diol. researchgate.net Other isoforms, like Cyp2c50, are less regioselective and produce a wider range of epoxides. researchgate.net

The stereochemistry of the epoxide formed is crucial for its biological activity. nih.gov The epoxidation of the 17,18-double bond of EPA can result in two enantiomers: 17(R),18(S)-EpETE and 17(S),18(R)-EpETE. nih.gov Different CYP isoforms exhibit distinct stereoselectivities. For example, mouse Cyp1a2 shows high stereoselectivity, favoring the production of 17(R),18(S)-EpETE. nih.govresearchgate.net In contrast, Cyp4f18 generates an excess of the 17(S),18(R)-EpETE enantiomer. nih.govresearchgate.net Other isoforms, such as Cyp2c50, Cyp4a12a, and 4a12b, display less stereoselectivity. researchgate.net Interestingly, the bacterial CYP enzyme BM-3 from Bacillus megaterium is highly regio- and stereoselective, yielding 17(S),18(R)-EpETE. researchgate.netnih.gov

Table 2: Stereoselectivity of 17,18-EpETE Formation by Various CYP Isoforms

CYP IsoformPredominant EnantiomerSource Organism
Cyp1a217(R),18(S)-EpETEMouse
Cyp4f1817(S),18(R)-EpETEMouse
BM-317(S),18(R)-EpETEBacillus megaterium
Cyp2c50Less stereoselectiveMouse
Cyp4a12aLess stereoselectiveMouse
Cyp4a12bLess stereoselectiveMouse

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis of 17,18-EpETE to this compound

The final step in the biosynthesis of this compound is the hydrolysis of the epoxide ring of 17,18-EpETE. This reaction is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH). nih.gov This conversion is generally considered a deactivating step, as the resulting diols are often less biologically active than their epoxide precursors. wikipedia.orgnih.gov

Soluble epoxide hydrolase belongs to the α/β-hydrolase fold family of enzymes. psu.edu The catalytic mechanism involves a two-step process. First, a nucleophilic aspartate residue in the active site attacks one of the carbon atoms of the epoxide ring, forming a covalent ester intermediate. ebi.ac.uk In the second step, this intermediate is hydrolyzed by a water molecule, which is activated by a histidine-aspartate catalytic dyad, releasing the diol product and regenerating the enzyme. ebi.ac.uk The hydrolysis of epoxides by sEH is generally rapid, leading to a short biological half-life for the epoxide substrates. nih.gov Kinetic studies have shown that omega-3 fatty acid epoxides, such as 17,18-EpETE, are preferred substrates for sEH compared to epoxides derived from omega-6 fatty acids. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-

InChI Key

XYDVGNAQQFWZEF-JPURVOHMSA-N

SMILES

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O

Isomeric SMILES

CCC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 17,18 Dihete

Alternative Biosynthetic Routes (e.g., Fungal Metabolism)

Beyond mammalian enzymatic pathways, 17,18-DiHETE can also be produced through microbial metabolism. Research has shown that certain fungi can metabolize polyunsaturated fatty acids into a variety of oxygenated products, including diols.

A notable example is the fungus Gaeumannomyces graminis, a plant pathogen. ebi.ac.uknih.govnih.govcaymanchem.com When incubated with eicosapentaenoic acid, G. graminis preferentially metabolizes it to (±)this compound. ebi.ac.uknih.govnih.govcaymanchem.com Studies utilizing cell-free preparations from this fungus have demonstrated that the cytosol fraction is primarily responsible for this biotransformation. ebi.ac.uk This makes the fungus a potential tool for the stereoselective biosynthesis of certain hydroxy fatty acids. ebi.ac.uk

Downstream Metabolic Fates of this compound

The metabolic fate of this compound after its formation is not as extensively characterized as its biosynthesis. The conversion from its epoxide precursor, 17,18-EEQ, by soluble epoxide hydrolase is widely regarded as an inactivation step, yielding the more stable and less biologically active diol. semanticscholar.orgatsjournals.org This suggests that this compound may represent an end-product of this specific metabolic route.

However, recent research provides insights into factors that regulate its levels, pointing towards a potential link with cellular energy metabolism. Studies in macrophages have shown that the formation of this compound is connected to mitochondrial fatty acid β-oxidation. nih.govbiorxiv.org The inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme for the transport of fatty acids into mitochondria for β-oxidation, resulted in suppressed levels of this compound. nih.govbiorxiv.org This indicates that CPT1 activity is required for the generation of this specific CYP-derived lipid, in contrast to its role in the degradation of oxylipins from other enzymatic pathways like COX and LOX. biorxiv.org While this links the compound's presence to mitochondrial processes, it does not detail a specific degradation pathway such as conjugation or further oxidation. The catabolism of dihydroxy fatty acids in mammals is generally understood to involve processes like β-oxidation, but specific pathways for this compound have not been explicitly detailed. acs.org

Table of Mentioned Compounds

Compound Name Abbreviation
17,18-dihydroxyeicosatetraenoic acid This compound
Eicosapentaenoic acid EPA
17,18-epoxyeicosatetraenoic acid 17,18-EEQ, 17(18)-EpETE
Cytochrome P450 CYP
Soluble epoxide hydrolase sEH
Carnitine palmitoyltransferase 1 CPT1
Cyclooxygenase COX

Molecular Mechanisms and Cellular Targets of 17,18 Dihete

Exploration of G Protein-Coupled Receptor (GPR) Interactions

G protein-coupled receptors (GPRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The interaction of lipid mediators with GPRs is a key mechanism through which they exert their biological effects.

Research has consistently shown that 17,18-DiHETE does not activate G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). nih.govnih.govkyoto-u.ac.jpresearchgate.netoup.com This is in stark contrast to its precursor, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), which is a potent agonist of GPR40. nih.govnih.govkyoto-u.ac.jpresearchgate.netoup.com The activation of GPR40 by 17,18-EpETE is associated with anti-inflammatory and anti-allergic effects, including the inhibition of neutrophil migration. nih.govnih.govresearchgate.netnih.gov

The lack of GPR40 agonist activity by this compound is attributed to the absence of the epoxy ring, which is present in 17,18-EpETE. nih.govoup.com This suggests that the 17,18-epoxy ring structure is critical for the GPR40-mediated biological activities of 17,18-EpETE. nih.gov In models of food allergy and contact hypersensitivity, this compound showed little to no effect on the development of allergic and inflammatory symptoms, which is consistent with its inability to activate GPR40. nih.govoup.com

CompoundGPR40 Agonist ActivityReference
This compound No nih.govnih.govkyoto-u.ac.jpresearchgate.netoup.com
17,18-EpETE Yes nih.govnih.govkyoto-u.ac.jpresearchgate.netoup.com
Eicosapentaenoic Acid (EPA) Weak nih.govkyoto-u.ac.jpoup.com

While GPR40 is not a target for this compound, research into other potential receptor-mediated signaling pathways is ongoing. The precursor, 17,18-EpETE, has been shown to weakly activate GPR120. researchgate.netresearchgate.net However, the interaction of this compound with GPR120 has not been definitively established. Some studies suggest that the inhibitory effects of this compound on IL-23 production by bone marrow-derived dendritic cells are not mediated through GPR40 or GPR120, indicating the involvement of other currently unidentified targets. researchgate.net

Absence of GPR40 Agonist Activity and Comparison with Precursors

Nuclear Receptor Modulation (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Interactions)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. The precursor of this compound, 17,18-EpETE, has been reported to exert anti-inflammatory effects through the activation of PPARγ. researchgate.netatsjournals.orgnih.govresearchgate.net Specifically, 17,18-EpETE has been shown to activate PPARγ, leading to the inactivation of NF-κB and a subsequent reduction in the synthesis of pro-inflammatory molecules. atsjournals.orgnih.gov

While the direct interaction of this compound with PPARγ is not as extensively studied as that of its precursor, some evidence suggests a potential role. For instance, other dihydroxy fatty acids have been shown to activate PPARγ. umich.edu Furthermore, certain oxylipins, including 17-HDoHE, are known to have roles in PPARγ activation. mdpi.com The potential for this compound to modulate PPARγ activity remains an area for further investigation.

Intracellular Signaling Cascades and Effector Molecules

The interaction of this compound with its cellular targets initiates a cascade of intracellular signaling events. While the complete picture is still emerging, some key pathways have been identified.

One notable effect of this compound is the suppression of IL-23 production in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. researchgate.netnih.gov This suggests that this compound can modulate the inflammatory response by influencing cytokine production. The precursor, 17,18-EpETE, has been shown to inhibit chemoattractant-induced Rac activation and pseudopod formation in neutrophils, a process dependent on GPR40. nih.govnih.govresearchgate.net Given that this compound does not activate GPR40, its effects on intracellular signaling are likely mediated through different pathways.

The precursor 17,18-EpETE has also been shown to interact with the p38 mitogen-activated protein kinase (MAPK) pathway to mediate its anti-inflammatory effects in the lung. atsjournals.orgnih.govresearchgate.net It is plausible that this compound could also influence MAPK signaling, although this requires further investigation.

Comparative Bioactivity with Precursor Epoxides and Other Oxylipins

The bioactivity of this compound is often compared to its precursor, 17,18-EpETE, and other related oxylipins. Generally, this compound is considered to be less potent than its epoxide precursor in many biological assays. nih.govumich.edu

The conversion of 17,18-EpETE to this compound by soluble epoxide hydrolase (sEH) is often viewed as an inactivation step, as the resulting diol has diminished anti-inflammatory and anti-allergic properties. nih.govwikipedia.org For example, this compound has little effect on the development of food allergies and contact hypersensitivity, whereas 17,18-EpETE shows protective effects. nih.govfrontiersin.org Similarly, while all diols produced from the sEH conversion of epoxyeicosatetraenoic acids (EEQs) inhibit platelet aggregation, they are less potent than their parent epoxides. umich.edu

However, it is important to note that this compound is not entirely inactive and exhibits its own unique biological activities. As mentioned earlier, it can suppress IL-23 production in dendritic cells. researchgate.netnih.gov Furthermore, studies have shown that plasma levels of this compound are negatively correlated with adiposity and the fatty liver index, suggesting a potential beneficial role in metabolic health. mdpi.comresearchgate.net

CompoundKey BioactivityComparison with this compoundReference
17,18-EpETE Anti-inflammatory, anti-allergic, inhibits neutrophil migration via GPR40More potent in anti-inflammatory and anti-allergic assays nih.govnih.govresearchgate.net
14,15-EpETE Lacks the ability to inhibit food allergyDifferent epoxy position leads to different activity nih.gov
Resolvin E1 Anti-inflammatory, disrupts inducible skin-associated lymphoid tissueDifferent mechanism of action on immune cells nih.gov
18-HEPE Anti-inflammatory, precursor to resolvinsDifferent enzymatic pathway and receptor usage nih.gov
Docosahexaenoic Acid (DHA) Precursor to various anti-inflammatory and pro-resolving mediatorsParent fatty acid with a broader range of metabolites and functions frontiersin.org

Physiological and Pathophysiological Roles in Preclinical Models

Role in Inflammatory and Pro-Resolving Processes

17,18-DiHETE's involvement in inflammation is multifaceted, with studies pointing towards both pro- and anti-inflammatory activities depending on the specific cellular context and experimental model.

Modulation of Cytokine Production (e.g., IL-23) in Immune Cell Models

In preclinical studies, this compound has demonstrated the ability to modulate the production of key inflammatory cytokines. A notable example is its effect on Interleukin-23 (IL-23), a cytokine central to the pathogenesis of certain autoimmune diseases. In a model using bone marrow-derived dendritic cells (BMDCs) from mice deficient in the enzyme Cyp4f18, which is involved in the production of EPA-derived epoxides, there was a marked increase in the expression of IL-23 and IL-1β upon stimulation with lipopolysaccharide (LPS). researchgate.net Lipidomic analysis revealed a significant decrease in this compound in these deficient cells. researchgate.net Importantly, the addition of this compound to these LPS-stimulated, Cyp4f18-deficient BMDCs suppressed the production of IL-23. researchgate.net This suggests that this compound can act as a negative regulator of IL-23 production in dendritic cells, potentially playing a role in tempering inflammatory responses. researchgate.net

Further research has highlighted that in ICU patients with a severe inflammatory response, aspirin (B1665792) administration was associated with increased concentrations of anti-inflammatory mediators, including this compound, while levels of proinflammatory mediators decreased. nih.gov This finding in a clinical context supports the potential anti-inflammatory role of this compound observed in cellular models.

Effects on Leukocyte Function and Migration in in vivo Models

The influence of this compound on the function and migration of leukocytes, key events in the inflammatory cascade, appears to be limited compared to its precursor, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). In a murine model of contact hypersensitivity, while 17,18-EpETE effectively ameliorated skin inflammation by inhibiting neutrophil infiltration, this compound showed little to no effect. kyoto-u.ac.jpnih.gov The precursor, 17,18-EpETE, exerts its anti-inflammatory effects by activating G protein-coupled receptor 40 (GPR40), which in turn inhibits Rac activation and pseudopod formation in neutrophils, thereby reducing their mobility. oup.comresearchgate.net In contrast, this compound does not appear to activate GPR40, which may explain its lack of significant impact on neutrophil migration in these models. oup.comnih.gov

However, some studies suggest a more complex picture. For instance, novel trihydroxy-eicosatetraenoic acids, which share structural similarities with this compound, have been shown to suppress LTB4-induced neutrophil chemotaxis. acs.org This raises the possibility that under different inflammatory conditions or through different mechanisms, this compound could have some modulatory effects on leukocyte function.

Impact on Contact Hypersensitivity Models

Consistent with its limited effect on leukocyte migration, this compound has been shown to have little influence on the development of allergic and inflammatory symptoms in contact hypersensitivity models. oup.com In a dinitrofluorobenzene (DNFB)-induced contact hypersensitivity mouse model, intraperitoneal injection of this compound did not result in the same amelioration of ear swelling and skin inflammation as observed with its precursor, 17,18-EpETE. kyoto-u.ac.jp Histological analysis confirmed that while 17,18-EpETE reduced inflammation, this compound had a negligible effect. kyoto-u.ac.jp This lack of efficacy is attributed to the fact that this compound does not activate GPR40, a key receptor in mediating the anti-inflammatory effects of 17,18-EpETE in this context. nih.gov

Involvement in Vascular Biology Research

This compound has been implicated in the regulation of vascular function, with studies in animal models suggesting a role in both normal vascular homeostasis and in the context of cardiovascular dysfunction.

Association with Vascular Function in Animal Models

The role of DiHETEs in regulating vascular tone is not fully understood, but they are generally considered to be products of the enzymatic degradation of epoxyeicosatrienoic acids (EETs), which are known vasodilators. mdpi.com The conversion of EETs to DiHETEs by soluble epoxide hydrolase is often seen as a mechanism to limit the vasodilatory effects of EETs. mdpi.com However, some studies indicate that DiHETEs themselves may have vasodilatory properties in certain vascular beds, including renal, cerebral, and coronary arteries. mdpi.com

In a study involving obese children, plasma levels of this compound were found to be inversely correlated with both office and ambulatory blood pressure. mdpi.com This suggests a potential protective role for this compound in blood pressure regulation. Furthermore, in a study on men consuming different types of fatty acids, plasma concentrations of this compound were negatively correlated with the augmentation index, a measure of arterial stiffness. nih.gov These findings from human studies, while not preclinical, support the notion that this compound may be associated with beneficial vascular effects.

Alterations in Levels in Models of Cardiovascular Dysfunction

Changes in the levels of this compound have been observed in various preclinical models of cardiovascular dysfunction. In a mouse model of pulmonary hypertension induced by hypoxia, levels of this compound, along with its precursor 17,18-EpETE, were found to be decreased in the lungs. mdpi.com This suggests a potential depletion of these lipid mediators in the setting of this disease.

In a study on growing piglets, incremental dietary intake of docosahexaenoic acid (DHA) led to a marked increase in the plasma levels of this compound. researchgate.net While the direct biological relevance of this finding requires further investigation, it highlights the influence of diet on the circulating levels of this compound. In the context of Alzheimer's disease, a condition with a significant vascular component, increased levels of this compound were observed in the brains of APP/tau mice, a model of amyloid pathology. mdpi.com Furthermore, in hemodialysis patients, who have a high risk of cardiovascular disease, lower plasma levels of this compound were observed compared to healthy controls. nih.gov

The following table provides a summary of the observed changes in this compound levels in different preclinical and clinical models of cardiovascular dysfunction.

Model/ConditionTissue/FluidObserved Change in this compoundReference
Hypoxia-induced Pulmonary Hypertension (mouse)LungDecreased mdpi.com
High DHA Diet (piglets)PlasmaIncreased researchgate.net
APP/tau Mouse Model (Alzheimer's)BrainIncreased mdpi.com
Hemodialysis PatientsPlasmaDecreased nih.gov

Neurological and Neuroprotective Research

Impact on Neurogenesis and Apoptosis in Neural Cell Line Models

Research utilizing human hippocampal progenitor cell lines (HPC0A07/03C) has shed light on the indirect role of this compound in the fundamental processes of neurogenesis and apoptosis. In these models, the precursors to this compound, specifically the eicosapentaenoic acid (EPA) metabolite 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), have demonstrated protective effects against inflammation-induced neuronal damage. nih.govresearchgate.net

When these neural progenitor cells were exposed to pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-alpha (IFN-α), a notable reduction in neurogenesis and an increase in apoptosis were observed. nih.gov Treatment with EPA and its downstream metabolites, including 17(18)-EpETE, was found to prevent these detrimental effects. nih.govresearchgate.net This suggests that the metabolic pathway leading to this compound is involved in neuroprotection.

Interestingly, the study further explored the effect of inhibiting the enzyme soluble epoxide hydrolase (sEH), which is responsible for converting 17(18)-EpETE into this compound. nih.govresearchgate.net When the conversion was blocked using an sEH inhibitor, the neurogenic and anti-apoptotic effects of 17(18)-EpETE were enhanced. nih.govresearchgate.net This finding implies that while the parent compound 17(18)-EpETE is neuroprotective, its metabolite this compound may be less active or potentially counteractive in this specific context, highlighting a nuanced role for this compound in the regulation of neural cell fate. The process of programmed cell death, or apoptosis, is a natural part of neural development, eliminating a significant fraction of newly generated neurons. elifesciences.orguzh.ch

Levels and Significance in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's Disease)

In animal models of Alzheimer's disease (AD), the levels of this compound have been found to be altered, suggesting its potential involvement in the pathophysiology of the disease. A lipidomic analysis of brain tissues from APP/tau mice, a model that expresses mutated human amyloid precursor protein and tau protein, revealed significantly increased levels of this compound. capes.gov.brnih.govnih.gov This elevation was observed during the pre-symptomatic phase of the disease (at 4 months of age), and a concurrent increase was also detected in the plasma of these mice. capes.gov.brnih.govnih.gov

This finding in a preclinical model is consistent with observations in human studies, where plasma levels of this compound were found to be approximately 3-fold higher in individuals with AD compared to controls. medrxiv.org Another study noted that in subjects with both type 2 diabetes (T2D) and AD, serum levels of this compound were 29% higher than in cognitively healthy individuals with T2D, although this difference did not remain significant after statistical correction for multiple comparisons. mdpi.com The increase of this compound in the brains of APP/tau mice is also referenced in this human study, reinforcing the relevance of the animal model findings. mdpi.com

The table below summarizes the observed changes in this compound levels in Alzheimer's disease models.

Model/Study PopulationTissue/FluidStageFinding
APP/tau MiceBrain & PlasmaPre-symptomatic (4 months)Significantly increased levels. capes.gov.brnih.govnih.gov
Human (AD vs. Control)Plasma-~3-fold higher in AD group. medrxiv.org
Human (T2D with AD vs. T2D without AD)Serum-29% higher in AD group (not significant after correction). mdpi.com

Metabolic and Organ-Specific Effects in Animal Models

Hepatic Metabolism in Nonalcoholic Steatohepatitis (NASH) Models

Preclinical studies using mouse models of nonalcoholic steatohepatitis (NASH) have identified significant alterations in the hepatic levels of this compound, linking it to the progression of this liver disease. In low-density lipoprotein receptor knockout (Ldlr-/-) mice fed a high-fat, high-cholesterol Western diet (WD) to induce NASH, a metabolomic analysis of liver tissue revealed a depletion of C20-22 n-3 PUFA-derived oxidized lipids, including this compound. plos.orgnih.gov

The severity of NASH features, such as steatosis, inflammation, and fibrosis, was inversely associated with the hepatic content of this compound. nih.gov For instance, compared to a standard unpurified diet, mice fed a WD with olive oil showed a greater than 60% reduction in hepatic this compound levels. nih.govresearchgate.net These findings suggest that a decrease in the production of this compound is a feature of diet-induced NASH. The Ldlr-/- mouse is considered a useful preclinical model as it develops a NASH phenotype similar to that seen in humans when fed a WD. nih.gov

Renal Fibrosis and Acute Kidney Injury (AKI) to Chronic Kidney Disease (CKD) Transition Models

The role of this compound in kidney disease has been investigated in mouse models of renal fibrosis and the progression from acute kidney injury (AKI) to chronic kidney disease (CKD). These studies have highlighted a protective, antifibrotic function for this compound. In mouse models of both ischemia-reperfusion-induced AKI-to-CKD transition and unilateral ureteral obstruction (UUO)-induced renal fibrosis, a diet rich in omega-3 polyunsaturated fatty acids (ω3-PUFAs) led to elevated levels of this compound in the renal tissue. nih.govresearchgate.netresearchgate.net This increase was associated with attenuated renal tissue damage and fibrosis. nih.govresearchgate.netresearchgate.net

To confirm the direct effects of the metabolite, in vitro experiments were conducted using cultured rat renal fibroblast cells (NRK-49F). Treatment of these cells with this compound was found to suppress the expression of α-smooth muscle actin (α-SMA) stimulated by transforming growth factor-beta 1 (TGF-β1), a key marker of fibroblast activation and fibrosis. nih.govresearchgate.net This demonstrates a direct antifibrotic effect of this compound on kidney cells. nih.govresearchgate.netresearchgate.net The progression from AKI to CKD is often characterized by maladaptive repair processes leading to fibrosis, making these findings particularly relevant. nih.govkjim.org

Dietary Fatty Acid Modulation of this compound Levels in Animal Models

The levels of this compound in various tissues are significantly influenced by dietary intake of polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

In the context of NASH, feeding Ldlr-/- mice a Western diet supplemented with EPA or DHA resulted in a dramatic, over 40-fold increase in hepatic this compound compared to mice on a WD with olive oil. nih.gov Further analysis showed that DHA was more effective than EPA in attenuating the WD-induced depletion of this compound. plos.orgnih.gov

Similarly, in models of kidney disease, mice fed a diet containing linseed oil, which is rich in the ω3-PUFA alpha-linolenic acid (a precursor to EPA), showed significantly elevated levels of EPA and its metabolites, including this compound, in their renal tissues compared to mice fed a diet with soybean oil (low in ω3-PUFAs). nih.govresearchgate.netresearchgate.net

A study comparing the effects of EPA and DHA supplementation in the context of high and low dietary n-6 PUFA backgrounds found that EPA-derived metabolites like this compound were more strongly elevated in the livers of mice fed an EPA-supplemented diet, particularly when the background n-6 PUFA level was low. rsc.org This highlights that the dietary balance between different types of fatty acids can fine-tune the production of specific oxylipins like this compound.

The table below provides a summary of how dietary fatty acids affect this compound levels in different animal models.

Animal ModelConditionDietary InterventionTissueEffect on this compound
Ldlr-/- MiceNonalcoholic Steatohepatitis (NASH)Western Diet + EPA or DHALiverOver 40-fold increase compared to WD + Olive Oil. nih.gov
Ldlr-/- MiceNonalcoholic Steatohepatitis (NASH)Western Diet + DHALiverMore effective at attenuating WD-induced depletion than EPA. plos.orgnih.gov
MiceAKI to CKD Transition / Renal FibrosisLinseed Oil (rich in ω3-PUFA)KidneySignificantly elevated levels. nih.govresearchgate.netresearchgate.net
NMRI MiceHealthyEPA supplementation (low n-6 PUFA background)LiverStrongly elevated levels. rsc.org

Analytical Methodologies for Identification and Quantification

Sample Preparation Strategies for Lipidomics Analysis

The quality of sample preparation is a critical factor for the successful analysis of low-abundance oxylipins like 17,18-DiHETE. The primary goals of sample preparation are to isolate lipids from the biological matrix, remove interfering substances such as abundant phospholipids, and concentrate the analytes to a level suitable for detection. nih.gov

The choice of extraction technique is contingent on the biological matrix, which can range from relatively "clean" samples like cell culture supernatants to complex matrices such as plasma, serum, or tissue homogenates. ub.edu Common biological samples for eicosanoid analysis include plasma, serum, urine, and tissues. nih.govebi.ac.uk To prevent the artificial formation or degradation of analytes during sample handling, specific precautions are essential. These include adding antioxidants like butylated hydroxytoluene (BHT) to quench radical-catalyzed reactions and cyclooxygenase inhibitors such as indomethacin. nih.govcaymanchem.comarborassays.com Samples should also be kept on ice and protected from light whenever possible. ub.educaymanchem.com

The most prevalent extraction methods for this compound and other oxylipins are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). nih.govcaymanchem.com

Solid-Phase Extraction (SPE): This is the most widely used technique for oxylipin sample preparation due to its high selectivity, precision, cost-effectiveness, and potential for automation. mdpi.comnih.gov SPE utilizes a solid adsorbent packed into a cartridge or a 96-well plate to selectively retain analytes from the liquid sample. nih.gov For oxylipins, reversed-phase sorbents like C18 are commonly employed. caymanchem.comarborassays.com The general procedure involves acidifying the sample to a pH of approximately 3.5 to ensure the carboxylic acid group is protonated, allowing it to be retained on the nonpolar C18 stationary phase. arborassays.com After loading the sample, the cartridge is washed with aqueous solutions to remove polar impurities, and the analytes are then eluted with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). arborassays.comlipidmaps.org SPE is considered superior to LLE for plasma analysis in terms of recovery and reduction of ion-suppressing matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. caymanchem.com For oxylipins, organic solvents like ethyl acetate or hexane (B92381) are used to extract the lipids from the acidified aqueous sample. nih.gov While LLE can offer high extraction efficiency, it may also co-extract more endogenous impurities compared to SPE, which can interfere with subsequent analysis. lipidmaps.org

Protein Precipitation (PP): For highly proteinaceous samples like plasma or tissue homogenates, an initial protein precipitation step is often performed before SPE or LLE. ub.educaymanchem.com This is typically achieved by adding a water-miscible organic solvent, such as methanol or acetonitrile (B52724). nih.gov However, this method carries a risk of co-precipitating the analytes that are non-specifically bound to proteins. ub.edu

A comparison of common extraction techniques is provided in the table below.

Technique Principle Common Matrices Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase. nih.govPlasma, Serum, Urine, Tissue Homogenates, Milk. nih.govmdpi.comHigh selectivity, high recovery (>90%), good for impurity removal, can be automated. nih.govlipidmaps.orgCan be more time-consuming for single samples if not automated.
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquids. caymanchem.comPlasma, Tissue Homogenates. nih.govuni-wuppertal.deCan have high extraction efficiency. lipidmaps.orgLess selective, may extract more impurities, less suitable for hydrophilic compounds. ub.edulipidmaps.org
Protein Precipitation (PP) Removal of proteins by adding an organic solvent. nih.govPlasma, Cell Lysates, Tissues. ub.educaymanchem.comSimple and fast initial cleanup step.Risk of analyte co-precipitation, not ideal for low-concentration analytes. ub.edu

Chromatographic Separation Techniques

Chromatographic separation is essential to resolve this compound from its numerous isomers and other interfering compounds present in the biological extract before detection by mass spectrometry. mdpi.com The structural similarity among oxylipins makes their separation a complex task. nih.gov

Reversed-phase liquid chromatography (RP-LC) is the predominant separation technique used for oxylipin analysis. mdpi.com Ultra-performance liquid chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), has gained widespread adoption because it offers higher resolution, increased sensitivity, and significantly shorter analysis times compared to traditional HPLC. nih.gov A single UPLC run can separate and allow for the quantification of over 100 eicosanoids in as little as 5 to 6.5 minutes. mdpi.comnih.gov

The key components of a typical UPLC method for this compound analysis are:

Analytical Column: A C18 reversed-phase column is most commonly used, providing effective separation for the relatively nonpolar oxylipins. lipidmaps.orgacs.org

Mobile Phases: Gradient elution is employed, typically using a mixture of two mobile phases. mdpi.com Mobile phase A is an aqueous solution, often water with a small amount of acid (e.g., 0.02% acetic acid or 0.1% formic acid) to improve peak shape and ionization efficiency. mdpi.comlipidmaps.org Mobile phase B is an organic solvent, usually acetonitrile (ACN) or a mixture of ACN and methanol (MeOH) or isopropanol (B130326) (IPA). mdpi.comlipidmaps.orgacs.org

Gradient Elution: The analysis starts with a high percentage of the aqueous mobile phase, and the proportion of the organic mobile phase is gradually increased to elute compounds with increasing hydrophobicity. lipidmaps.org

An example of UPLC parameters used for eicosanoid analysis is detailed below.

Parameter Description Reference
System ACQUITY UPLC System lipidmaps.org
Column ACQUITY UPLC BEH shield RP18 (2.1 x 100 mm, 1.7 µm) lipidmaps.org
Mobile Phase A Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v) lipidmaps.org
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) lipidmaps.org
Flow Rate 0.5 mL/min lipidmaps.org
Column Temperature 40 °C lipidmaps.org
Injection Volume 10 µL lipidmaps.org
Run Time ~5 minutes lipidmaps.org

This compound contains two chiral centers at carbons 17 and 18, meaning it can exist as four different stereoisomers. Enzymatic formation pathways typically produce specific stereoisomers, whereas non-enzymatic autoxidation results in a racemic mixture (an equal mix of enantiomers). researchgate.netschebb-web.de The different stereoisomers can possess distinct biological activities. nih.gov Therefore, chiral analysis is crucial for understanding the biosynthetic origin and physiological function of this compound. schebb-web.de

While standard reversed-phase columns cannot separate enantiomers, specialized chiral chromatography columns can. schebb-web.de Chiral separation of oxylipins can be performed using normal-phase LC (NPLC) or reversed-phase LC (RPLC) with a chiral stationary phase. researchgate.net However, RPLC is often preferred due to its better compatibility with electrospray ionization mass spectrometry. researchgate.net

For example, the stereoisomers of the precursor to this compound, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), have been successfully separated using chiral-phase HPLC. nih.govresearchgate.net This allows for the determination of which enantiomer (e.g., 17R,18S-EpETE vs. 17S,18R-EpETE) is produced by specific enzymes. nih.gov Recently, a two-dimensional LC (2D-LC) method has been developed that combines a quantitative achiral RP separation in the first dimension with a rapid chiral separation in the second dimension, enabling both quantification and enantiomeric ratio determination in a single analysis. chemrxiv.orgchemrxiv.org

Liquid Chromatography (LC) Approaches (e.g., UPLC)

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the detector of choice for oxylipin analysis due to its exceptional sensitivity and specificity. mdpi.comcreative-proteomics.com For the analysis of this compound, the LC eluent is typically ionized using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov Oxylipins, containing a carboxylic acid group, are most effectively ionized in negative ion mode, forming a deprotonated molecule [M-H]⁻. mdpi.com

To achieve maximum sensitivity and specificity, tandem mass spectrometry (MS/MS) on a triple quadrupole (QqQ) instrument is the preferred technology. nih.gov This technique involves multiple stages of mass analysis. In the most common mode, known as Multiple Reaction Monitoring (MRM), the first quadrupole is set to select a specific precursor ion (the [M-H]⁻ ion of the target analyte), which for this compound is m/z 335.2. This precursor ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to detect a specific, characteristic product ion. mdpi.comnih.gov

This process is highly selective because the combination of a specific precursor ion and a specific product ion is unique to the target molecule, allowing it to be distinguished from isobaric compounds (molecules with the same mass but different structures). nih.gov The fragmentation pattern is determined by the molecule's structure, and analysis of these patterns is essential for structural elucidation. semanticscholar.orglibretexts.org For this compound, the collision-induced dissociation of the precursor ion m/z 335.2 yields a characteristic product ion at m/z 247.2. nih.govnih.gov The study of these fragmentation patterns provides a molecular fingerprint that confirms the identity of the compound. semanticscholar.org

The table below summarizes the key mass spectrometry parameters for the identification and quantification of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
This compound 335.2247.2Negative ESI nih.gov
This compound 335.20247.00Negative ESI nih.gov
This compound 335.2247.2Negative ESI ebi.ac.uk

Multiple Reaction Monitoring (MRM) for Targeted Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique widely employed for the targeted quantification of oxylipins, including this compound. nih.gov This method, typically coupled with liquid chromatography (LC-MS/MS), offers excellent selectivity by monitoring a specific precursor ion to product ion transition for a particular analyte. caymanchem.com For this compound, the instrument is set to isolate the deprotonated molecule (precursor ion) and then fragment it to generate a specific product ion. This unique transition allows for precise quantification even in the presence of other structurally similar compounds. nih.gov

Numerous studies have established robust LC-MRM-MS methods for analyzing a broad spectrum of oxylipins. nih.gov A high-throughput approach combining solid-phase extraction with UPLC-ESI-MRM mass spectrometry provides a comprehensive analysis of over 100 oxylipins in plasma. The specificity of MRM is crucial for distinguishing between the many isomeric forms of oxylipins that can exist.

The table below details the specific MRM transitions used for the detection of this compound in negative ionization mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source
This compound335.2247.2 nih.gov
This compound335.2247.1 universiteitleiden.nl
This compound335.223247.170 sciex.com

This table showcases typical mass transitions for this compound. The exact values may vary slightly depending on the specific instrumentation and calibration.

High-Resolution Accurate Mass (HRAM) Spectrometry for Untargeted Profiling

While MRM is ideal for targeted analysis, High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool for untargeted and discovery-based lipidomics. researchgate.net Instruments like time-of-flight (TOF) and Orbitrap mass analyzers provide high mass resolution and accuracy, enabling the determination of the elemental composition of an ion. mdpi.com This capability is invaluable for identifying unknown compounds and for providing greater confidence in analyte identification during profiling studies. researchgate.net

An ultra-high performance liquid chromatography-HRAM method has been established for the simultaneous analysis of 126 oxylipins in plasma, demonstrating high sensitivity, accuracy, and precision. researchgate.net HRAM can also be used in a targeted manner, such as with scheduled high-resolution multiple reaction monitoring (sMRMHR), which combines the sensitivity of MRM with the specificity of high-resolution detection. sciex.com This hybrid approach is beneficial for reducing ambiguity in quantitation, a common issue in complex biological samples where isobaric interferences can be prevalent. sciex.com

Quantitative Lipidomics Approaches

Quantitative lipidomics aims to measure the absolute or relative abundance of a wide array of lipid species within a biological system. For oxylipins like this compound, this typically involves sophisticated workflows that begin with sample extraction, followed by chromatographic separation and mass spectrometric detection. nih.gov Given the complexity of the oxylipin family, which includes metabolites from various enzymatic pathways like cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), comprehensive methods are necessary to capture the breadth of these signaling molecules. nih.gov

Robust and sensitive targeted analysis platforms using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) have been developed to quantitatively evaluate approximately 100 oxylipins, including those derived from eicosapentaenoic acid (EPA) such as this compound. nih.gov These methods allow for the investigation of complex biological processes, such as inflammation and its resolution. sciex.com

Use of Internal Standards for Absolute Quantification

A cornerstone of accurate quantification in mass spectrometry is the use of internal standards. nih.gov For absolute quantification of this compound and other oxylipins, stable isotope-labeled internal standards are preferred. These are typically deuterated or ¹³C-labeled analogues of the analyte of interest. nih.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the endogenous analyte and experiences similar ionization effects, allowing for the correction of variability in sample extraction, recovery, and matrix effects. caymanchem.com

The table below lists examples of internal standards used in the quantification of this compound.

AnalyteInternal StandardSource
This compoundd11-14,15-DiHETrE universiteitleiden.nl
General OxylipinsLTB4-d4 nih.gov

This table provides examples of internal standards. The choice of standard depends on the specific requirements of the analytical method.

Data Processing and Bioinformatic Analysis for Oxylipin Profiling

The large and complex datasets generated by LC-MS-based oxylipin profiling require specialized software and bioinformatic tools for processing and analysis. sciex.com The initial data processing steps involve peak detection, integration, and alignment across multiple samples. Software such as Mass Hunter and SCIEX OS are used for these purposes. sciex.comlipotype.com

Following initial processing, advanced statistical and bioinformatic analyses are applied to identify significant changes in oxylipin profiles related to different biological states or experimental conditions. ebi.ac.uk For instance, the fuzzy c-mean clustering algorithm has been used to describe the time curves of eicosanoid activity following supplementation with omega-3 polyunsaturated fatty acids. ebi.ac.uk For spatial mapping studies using techniques like desorption electrospray ionization (DESI), custom-built R packages such as quantMSImageR have been developed to quantify and analyze lipid distributions within tissues. acs.org

Challenges in Oxylipin Measurement

The analytical measurement of oxylipins, including this compound, is fraught with challenges that demand meticulous methodological consideration. sciex.com

Low Endogenous Concentrations : A primary difficulty is the extremely low in vivo concentrations of these potent signaling molecules, which are often in the sub-nanomolar range. sciex.com This necessitates highly sensitive analytical instrumentation. caymanchem.com

Chemical Stability : Oxylipins are often unstable and can be formed or degraded during sample collection, storage, and processing. They are not typically stored in tissues but are generated on demand, making their measurement a snapshot of physiological activity at a specific moment.

Isomeric Distinction : The oxylipin family is characterized by a vast number of isomers (both constitutional and stereoisomers) that have the same mass and often similar fragmentation patterns. For example, a fatty acid can be oxidized at different positions along its acyl chain, leading to numerous isomers, each potentially having distinct biological functions. Chromatographic separation is therefore essential to distinguish between these isomers before they enter the mass spectrometer.

Historically, immunoassays were used for oxylipin measurement, but these methods often suffered from a lack of specificity and cross-reactivity with similar lipids. caymanchem.comsciex.com While gas chromatography-mass spectrometry (GC-MS) offers better specificity, it requires derivatization steps to increase the volatility and stability of the analytes. Modern LC-MS/MS methods have largely overcome these limitations, providing the high sensitivity and specificity required for accurate oxylipin analysis. nih.gov

Synthetic Chemistry and Research Tool Development

Chemical Synthesis Strategies for 17,18-DiHETE and Related Analogs

Chemical synthesis often begins with the creation of a racemic mixture of (±)17,18-EpETE from EPA. nih.gov This mixture contains both the 17(S),18(R) and 17(R),18(S) enantiomers. researchgate.net More advanced and efficient methods, such as full solid-phase synthesis, have been developed to expedite the creation of polyunsaturated fatty acids (PUFAs) and their derivatives, including 17,18-EpETE. chemrxiv.org This approach avoids the time-consuming and technically demanding purification of unstable intermediates often required in traditional liquid-phase synthesis. chemrxiv.org

The synthesis of related analogs, such as the ethanolamide derivative 17,18-epoxyeicosatetraenoic acid-ethanolamide (17,18-EEQ-EA), has also been achieved. These analogs are important for exploring the structure-activity relationships of this class of lipid mediators. pnas.org Like its free acid counterpart, 17,18-EEQ-EA is metabolized via hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diol, this compound-EA. pnas.org

Stereoselective Synthesis of 17,18-EpETE Isomers for Mechanistic Research

The stereochemistry of eicosanoids is a critical determinant of their biological activity. nih.gov For instance, the two enantiomers of 17,18-EpETE exhibit different physiological effects; 17(S),18(R)-EpETE demonstrates potent anti-inflammatory properties, while 17(R),18(S)-EpETE is a powerful vasodilator. nih.govresearchgate.net Therefore, the ability to synthesize stereochemically pure isomers is essential for mechanistic research. Two primary approaches are employed: stereoselective chemical synthesis and enzymatic synthesis.

Chemical Synthesis: A notable chemical strategy for producing enantiomerically enriched 17,18-EpETE involves a multi-step process starting from a chiral building block. One such method uses (R)-1-TMS-1-penten-3-ol to stereoselectively generate 17(R),18(S)-EpETE. rsc.org This synthesis involves the reaction of a protected epoxy alcohol with dimsyl sodium, followed by a sequence of hydroboration/oxidation, Wittig reaction, and mesylation to form the final epoxide ring with high stereoselectivity. rsc.org

Key Steps in Stereoselective Chemical Synthesis of 17(R),18(S)-EpETE

Step Description Purpose
1. Epoxide Ring Opening The α-ethoxyethyl (EE) ether of an epoxy alcohol derived from (R)-1-TMS-1-penten-3-ol reacts with dimsyl sodium (NaDMSO). rsc.org Creates a mono-protected 1-hexene-3,4-diol, setting the stereochemistry. rsc.org
2. Chain Elongation The resulting alcohol is oxidized to an aldehyde, which then undergoes a Wittig reaction. rsc.org Extends the carbon chain to form the full backbone of the fatty acid. rsc.org

| 3. Epoxide Formation | The elongated, mono-protected diol is converted to a mono-mesylate. rsc.org | The mesylate facilitates the final intramolecular cyclization to form the desired 17(R),18(S)-epoxide stereoselectively. rsc.org |

Enzymatic Synthesis: A powerful alternative to chemical synthesis is the use of enzymes that can convert EPA into a single, specific stereoisomer of 17,18-EpETE. A key example is the use of cytochrome P450 BM-3, an enzyme from the bacterium Bacillus megaterium. nih.gov This enzyme stereoselectively converts EPA into 17(S),18(R)-EpETE. nih.govresearchgate.net This biocatalytic method is highly advantageous as it bypasses the need for chiral separation or complex multi-step chemical synthesis to obtain the biologically active anti-inflammatory isomer. researchgate.net Fungal peroxygenases have also been identified as effective biocatalysts for the regioselective and stereoselective epoxidation of polyunsaturated fatty acids. mdpi.com

Comparison of Synthetic Approaches for 17,18-EpETE Isomers

Feature Chemical Synthesis Enzymatic Synthesis
Stereoselectivity Can be high but often requires complex, multi-step procedures and chiral starting materials. rsc.org Very high, often producing a single enantiomer. nih.govresearchgate.net
Process Involves sequential reactions with protection/deprotection steps, oxidation, and coupling reactions. rsc.org Typically a single-step bioconversion of the substrate (EPA). nih.gov
Example Synthesis from TMS-substituted epoxy alcohols. rsc.org Use of cytochrome P450 BM-3 from Bacillus megaterium. nih.govresearchgate.net

| Primary Product | Can be designed to produce either the (R,S) or (S,R) isomer. rsc.org | BM-3 specifically produces the 17(S),18(R) isomer. nih.gov |

Development of Chemically and Metabolically Robust Analogs for Biological Investigations

A significant challenge in studying epoxy fatty acids like 17,18-EpETE is their limited stability. They are susceptible to autoxidation and are rapidly metabolized in vivo, primarily through hydrolysis by soluble epoxide hydrolase (sEH) into the corresponding diols (e.g., this compound), which are often less biologically active. chemrxiv.orgresearchgate.net This rapid inactivation complicates biological investigations and limits their therapeutic potential. researchgate.net To overcome these limitations, researchers have developed chemically and metabolically robust analogs.

These strategies focus on modifying the parent structure to resist enzymatic degradation while retaining the desired biological activity. Key approaches include:

Bioisosteric Replacement of the Epoxide: The unstable epoxide moiety is replaced with a more stable functional group that mimics its structure and electronic properties.

Urea-based Analogs: A vicinal urea (B33335) group can act as a stable bioisostere of the diol formed after epoxide hydrolysis. Falck and coworkers developed urea bioisosteres, and this approach was adapted to create a "chemically stable trans-urea" (CTU) analog of an epoxy fatty acid that demonstrated improved stability. researchgate.net

Furan-based Analogs: A furan (B31954) moiety can serve as a stable mimic of the cis-epoxide. A furanyl fatty acid analog of 17,18-EpETE was shown to be significantly more resistant to hydrolysis by sEH in mouse liver homogenates compared to the natural compound. chemrxiv.org

Modification of the Fatty Acid Chain: Altering the polyunsaturated chain, for example by reducing the number of double bonds, can also enhance metabolic stability. researchgate.net

Metabolic Stability of 17,18-EpETE vs. a Robust Analog

Compound Key Structural Feature % Remaining after 1 hr Incubation with Mouse Liver Homogenate Reference
17,18-EpETE (1e) Natural cis-epoxide ~20% chemrxiv.org

| Furanyl Analog (1r) | Furan ring bioisostere | ~95% | chemrxiv.org |

These stabilized analogs are critical research tools, allowing for more reliable studies of the signaling pathways and therapeutic potential of the this compound precursor without the confounding factor of rapid metabolic inactivation. chemrxiv.orgresearchgate.net

Future Research Directions and Preclinical Translational Potential

Elucidating Undiscovered Molecular Targets and Receptors

While the precursor of 17,18-DiHETE, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), has been shown to interact with targets like G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ), the specific molecular targets and receptors for this compound itself remain largely unidentified. researchgate.netmdpi.com Future research should prioritize the discovery of these binding partners to understand its precise mechanisms of action. Identifying these targets will be crucial for clarifying the downstream signaling cascades that mediate the biological effects of this compound. researchgate.net Techniques such as affinity chromatography, chemical proteomics, and computational docking studies could be employed to isolate and characterize these putative receptors. A deeper understanding of these molecular interactions will pave the way for the development of targeted therapies.

Comprehensive Investigation of Bioactivity of Specific Stereoisomers

This compound exists as different stereoisomers, and the biological activity of these individual forms has not been extensively studied. Research on its precursor, 17,18-EpETE, has revealed that different enantiomers can have distinct biological effects. For example, the 17(R),18(S)-enantiomer of 17,18-EpETE is effective on BK channels in rat cerebral arteries, while the 17(S),18(R)-enantiomer can act as an antagonist. researchgate.netnih.gov It is plausible that the stereochemistry of this compound also dictates its bioactivity.

Future studies should, therefore, focus on the stereoselective synthesis of this compound isomers and a thorough evaluation of their individual effects in various biological assays. nih.govresearchgate.net This will help to determine whether specific isomers are responsible for particular physiological or pathological outcomes. Such knowledge is essential for designing stereochemically pure compounds with optimized therapeutic efficacy and reduced off-target effects.

Role in Other Disease Models and Physiological Systems Beyond Current Scope

Current research has implicated this compound in several physiological and pathological processes, including inflammation and cardiovascular function. atsjournals.orgmdpi.com However, its role in a broader range of diseases and systems warrants further investigation. For instance, studies have noted increased levels of this compound in the brains of mouse models with amyloid pathology, suggesting a potential role in neurodegenerative diseases like Alzheimer's disease. mdpi.com

Additionally, the anti-fibrotic effects of this compound observed in kidney models suggest its potential relevance in other fibrotic conditions affecting organs such as the liver, lungs, and heart. researchgate.net Exploring the function of this compound in models of cancer, metabolic syndrome, and autoimmune diseases could uncover new therapeutic avenues.

Development of Modulators of this compound Metabolism (e.g., sEH Inhibitors) as Research Tools

The enzyme soluble epoxide hydrolase (sEH) plays a critical role in the metabolism of epoxyeicosanoids, converting them into their corresponding diols, such as this compound. atsjournals.orgescholarship.org Inhibitors of sEH have been developed and utilized as research tools to modulate the levels of these lipid mediators. escholarship.orgnih.gov By blocking the conversion of 17,18-EpETE to this compound, sEH inhibitors effectively increase the tissue concentrations of the more biologically active epoxide. atsjournals.orgescholarship.org

The development of more potent and selective modulators of this compound metabolism will be invaluable for dissecting its specific roles. This includes not only sEH inhibitors but also potential inhibitors of the cytochrome P450 (CYP) enzymes responsible for its synthesis from eicosapentaenoic acid (EPA). nih.govwikipedia.org These pharmacological tools will allow for precise manipulation of this compound levels in vitro and in vivo, facilitating a clearer understanding of its physiological functions and therapeutic potential. mdpi.com

Integration of Lipidomics with Multi-Omics Data for Systems Biology Approaches

To gain a holistic understanding of the role of this compound, it is essential to integrate lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. mdpi.commdpi.com This systems biology approach can reveal complex interactions and regulatory networks that govern the synthesis and signaling of this compound. nih.gov

For example, combining lipidomic profiles with transcriptomic data can identify genes and pathways that are regulated by this compound. biorxiv.org Similarly, integrating lipidomics with proteomics can uncover protein-level changes that are influenced by this lipid mediator. Such multi-omics integration will provide a more comprehensive picture of the biological context in which this compound operates and help to identify novel biomarkers and therapeutic targets. mdpi.com

Table of Research Findings on this compound

Area of ResearchKey FindingsReferences
Molecular TargetsSpecific receptors for this compound are largely unknown, unlike its precursor 17,18-EpETE which targets GPR40 and PPARγ. researchgate.netmdpi.com
Stereoisomer BioactivityThe biological activity of individual this compound stereoisomers is not well-defined, though stereochemistry is known to be critical for the bioactivity of its precursor. researchgate.netnih.gov
Disease ModelsElevated in brain tissue of Alzheimer's models and shows anti-fibrotic effects in kidney disease models. mdpi.comresearchgate.net
Metabolism ModulationsEH inhibitors are used as research tools to increase levels of the precursor 17,18-EpETE by blocking its conversion to this compound. atsjournals.orgescholarship.orgnih.gov
Systems BiologyIntegration of lipidomics with other omics data is crucial for a comprehensive understanding of this compound's role in biological systems. mdpi.commdpi.com

Q & A

Q. What are the primary biosynthetic pathways of 17,18-DiHETE, and how can they be experimentally modulated?

this compound is synthesized via cytochrome P450 (CYP450)-mediated epoxidation of eicosapentaenoic acid (EPA) to form 17,18-EpETE, followed by hydrolysis via soluble epoxide hydrolase (sEH) . To modulate its production, researchers can:

  • Inhibit sEH using compounds like TPPU to reduce conversion of 17,18-EpETE to this compound .
  • Use etomoxir , which suppresses β-oxidation pathways, indirectly reducing this compound and prostaglandin synthesis in RAW cells .
  • Employ LC-MS/MS to quantify intermediates (e.g., 17,18-EpETE vs. This compound) and validate pathway activity .

Q. What analytical methods are most reliable for quantifying this compound in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard, offering high sensitivity and specificity for distinguishing this compound from isomers (e.g., 14,15-DiHETE) .
  • Stable isotope dilution (e.g., deuterated internal standards) improves accuracy in complex matrices like serum or extracellular vesicles .
  • Avoid enzymatic interferences by stabilizing samples with epoxide hydrolase inhibitors during collection .

Q. How does this compound differ functionally from its precursor, 17,18-EpETE?

While 17,18-EpETE exhibits anti-inflammatory and vasodilatory effects (e.g., inhibiting mast cell degranulation and neutrophil migration), this compound shows minimal bioactivity in murine allergy models . This functional divergence is attributed to the loss of the epoxy group during hydrolysis, which reduces affinity for receptors like GPR40 . Comparative studies should use selective inhibitors (e.g., sEH knockout models) to isolate their roles .

Advanced Research Questions

Q. Why do studies report contradictory roles for this compound in inflammation and vascular tone?

Contradictions arise from context-dependent effects :

  • In type 2 diabetes (T2D) with Alzheimer’s disease (AD) , this compound levels increase by 29–105%, potentially impairing vasodilation by reducing EET bioavailability .
  • In murine models of colitis or dermatitis , this compound has negligible impact, unlike its precursor .
    Methodological considerations :
  • Disease-specific microenvironments (e.g., hyperglycemia in T2D) may alter oxylipin metabolism .
  • Temporal dynamics : Acute vs. chronic exercise differentially regulate CYP450-derived oxylipins, including this compound .

Q. How can researchers reconcile the association of this compound with both protective and adverse clinical outcomes?

  • Cardiovascular studies : Higher this compound correlates with reduced risk of implantable cardioverter-defibrillator (ICD) shocks but increased all-cause mortality when normalized to EPA levels, suggesting a dual role dependent on metabolic context .
  • Experimental design : Use multivariate Cox regression to adjust for confounders (e.g., EPA intake, renal function) .
  • Mechanistic follow-up : Investigate downstream signaling (e.g., calcium sensitivity in pulmonary arteries) using ex vivo tissue assays .

Q. What experimental models are optimal for studying this compound in neurodegenerative diseases?

  • APP/tau transgenic mice : Show elevated this compound in brain tissue, mimicking AD pathology .
  • Human cohort studies : Prioritize T2D patients with cognitive decline, as diabetic dyslipidemia exacerbates oxylipin imbalances .
  • In vitro blood-brain barrier (BBB) models : Test whether this compound permeability contributes to neurovascular dysfunction .

Q. How do lipidomic profiling techniques address challenges in this compound research?

  • High-resolution lipidomics : Discriminate this compound from structurally similar metabolites (e.g., 19,20-DiHDPA) using fragmentation patterns .
  • Longitudinal sampling : Track dynamic changes in serum oxylipins during interventions (e.g., omega-3 supplementation) to establish causal links .
  • Integration with omics data : Combine lipidomics with transcriptomics to identify regulatory nodes (e.g., CYP2C8/9 enzymes) .

Methodological Best Practices

  • Sample preparation : Use anticoagulants (e.g., EDTA) and rapid freezing to prevent ex vivo oxylipin degradation .
  • Statistical rigor : Apply false discovery rate (FDR) correction for multiple comparisons in exploratory studies .
  • Reproducibility : Adhere to METLIN or LIPID MAPS standards for metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.